molecular formula C13H17NO2 B12578478 3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one CAS No. 304679-05-8

3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one

Katalognummer: B12578478
CAS-Nummer: 304679-05-8
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: ZVGXPGDWIXQUNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a phenyl ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one can be achieved through several synthetic routesThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3-methylphenol: Similar structure with an amino and hydroxy group on a phenyl ring.

    6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a hydroxy and methylphenyl group but differs in the overall structure.

Uniqueness

3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, hydroxy group, and a substituted phenyl ring makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

304679-05-8

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

3-amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(16)9-12(14)3-2-8-15/h4-7,9,15H,2-3,8,14H2,1H3

InChI-Schlüssel

ZVGXPGDWIXQUNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C=C(CCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.